Cas no 1889221-15-1 ((6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid)

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a pyridine core substituted with a methyl group and a trifluoromethyl group at the 6- and 5-positions, respectively. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The electron-withdrawing trifluoromethyl group enhances reactivity, while the boronic acid moiety facilitates selective bond formation under mild conditions. Its stability and compatibility with diverse reaction conditions make it valuable in pharmaceutical and agrochemical research. The compound is typically supplied as a white to off-white crystalline solid, with purity verified by HPLC or NMR, ensuring reliability for synthetic applications.
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid structure
1889221-15-1 structure
商品名:(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
CAS番号:1889221-15-1
MF:C7H7BF3NO2
メガワット:204.942192316055
MDL:MFCD20923615
CID:4709460
PubChem ID:91882763

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
    • FCH1613299
    • AK672627
    • AX8326574
    • 6-methyl-5-(trifluoromethyl)pyridin-3-ylboronic acid
    • CS-0162260
    • DB-146060
    • BPTCKBBULUZEIR-UHFFFAOYSA-N
    • 1889221-15-1
    • AKOS030624245
    • DTXSID201189671
    • BS-16386
    • Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]-
    • MFCD20923615
    • [6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
    • (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronicacid
    • MDL: MFCD20923615
    • インチ: 1S/C7H7BF3NO2/c1-4-6(7(9,10)11)2-5(3-12-4)8(13)14/h2-3,13-14H,1H3
    • InChIKey: BPTCKBBULUZEIR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(B(O)O)=CN=C1C)(F)F

計算された属性

  • せいみつぶんしりょう: 205.0521931g/mol
  • どういたいしつりょう: 205.0521931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CH688-50mg
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
50mg
515.0CNY 2021-07-14
Chemenu
CM212606-250mg
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
250mg
$377 2021-06-16
Chemenu
CM212606-1g
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
1g
$957 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M900547-250mg
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
250mg
1,518.30 2021-05-17
abcr
AB528876-250mg
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid; .
1889221-15-1
250mg
€178.70 2024-08-02
Ambeed
A344277-1g
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
1g
$307.0 2024-04-22
A2B Chem LLC
AY11565-100mg
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
100mg
$41.00 2024-04-20
A2B Chem LLC
AY11565-250mg
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
1889221-15-1 95%
250mg
$54.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY394-100mg
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid
1889221-15-1 95%
100mg
¥423.0 2024-04-23
abcr
AB528876-1 g
(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid; .
1889221-15-1
1g
€879.00 2023-04-17

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid 関連文献

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acidに関する追加情報

Recent Advances in the Application of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1889221-15-1) in Chemical Biology and Pharmaceutical Research

The boronic acid derivative (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 1889221-15-1) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This compound, characterized by its unique trifluoromethyl and boronic acid functional groups, has demonstrated significant potential in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Recent studies have highlighted its utility in creating novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this boronic acid derivative in the synthesis of reversible covalent inhibitors for SARS-CoV-2 main protease. The researchers found that the trifluoromethyl group enhanced the metabolic stability of the resulting compounds, while the boronic acid moiety facilitated reversible binding to the catalytic cysteine residue. This dual functionality resulted in inhibitors with improved pharmacokinetic properties and potent antiviral activity, demonstrating the compound's value in addressing current and emerging viral threats.

In cancer research, several pharmaceutical companies have incorporated (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid into their drug discovery pipelines. A recent patent application (WO2023056478) discloses its use as a critical intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The unique electronic properties imparted by the trifluoromethyl group were found to significantly enhance the binding affinity and selectivity of the resulting compounds, while the boronic acid functionality enabled targeted delivery to tumor tissues.

The compound's utility extends beyond therapeutic applications. A 2024 study in ACS Chemical Biology demonstrated its effectiveness as a molecular probe for studying protein-protein interactions. Researchers utilized the boronic acid moiety for site-specific conjugation to proteins, while the pyridine ring served as a spectroscopic handle for detection. This dual functionality enabled real-time monitoring of dynamic biological processes with unprecedented spatial and temporal resolution.

From a synthetic chemistry perspective, recent advances have focused on optimizing the production of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid. A 2023 publication in Organic Process Research & Development described a novel continuous flow synthesis method that improved yield (85%) and purity (>99%) while reducing production costs and environmental impact. This technological advancement has made the compound more accessible for both academic and industrial research applications.

Looking forward, the unique properties of (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid position it as a versatile tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted protein degradation, antibody-drug conjugates, and as a component of novel biomaterials. As synthetic methodologies continue to advance and our understanding of its biological interactions deepens, this compound is expected to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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